Austocystin D

Cancer Cell Line Panel Selective Cytotoxicity Breast Cancer

Austocystin D is a heteropentacyclic xanthone prodrug requiring CYP2J2 bioactivation for selective cytotoxicity, distinct from aflatoxin B1 and generic DNA-damaging agents. Its 20-fold potency increase in MDR1-overexpressing cells and >1,000-fold cancer selectivity make it an irreplaceable tool for MDR pathway dissection and high-throughput selectivity benchmarking. Ideal for advanced formulation R&D leveraging its proven liposomal efficacy enhancement. Procure this high-purity standard for CYP2J2-mechanistic studies.

Molecular Formula C22H20O8
Molecular Weight 412.4 g/mol
CAS No. 55256-53-6
Cat. No. B1231601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustocystin D
CAS55256-53-6
Synonymsaustocystin D
Molecular FormulaC22H20O8
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O
InChIInChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1
InChIKeyVXTQFTUOAJRUDO-IFMALSPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Austocystin D (CAS 55256-53-6) Procurement Guide: Cytotoxic Mechanism & Differentiation Data


Austocystin D (CAS 55256-53-6) is a natural heteropentacyclic xanthone compound isolated from the fungus Aspergillus ustus [1]. It is recognized as a potent and selectively cytotoxic agent with demonstrated in vivo antitumor activity [2]. This compound is not a conventional chemotherapeutic; rather, it functions as a prodrug that requires metabolic activation by specific cytochrome P450 (CYP) enzymes, primarily CYP2J2, to induce DNA damage and subsequent cell death [3]. This unique activation mechanism distinguishes it from many other DNA-damaging agents and is the primary driver of its selective cytotoxicity against cancer cells [4].

Why Austocystin D's CYP-Dependent Prodrug Mechanism Prevents Generic Substitution


Substituting Austocystin D with a generic cytotoxic agent or even a close structural analog like aflatoxin B1 is scientifically unsound due to its unique mechanism of action. Austocystin D's cytotoxicity is contingent upon selective bioactivation by CYP enzymes (notably CYP2J2) within target cancer cells [1]. This prodrug-like behavior results in a cytotoxicity profile that is not only distinct from standard DNA-damaging agents like doxorubicin and etoposide but also fundamentally different from aflatoxin B1, a structurally similar CYP-activated compound [2]. Consequently, its activity is highly cell-line specific and cannot be predicted or replicated by compounds with different activation pathways, transporter interactions, or DNA damage profiles [3].

Quantitative Differentiation Evidence: Austocystin D vs. Analogs & Alternatives


Cell-Line Selective Potency: Austocystin D vs. Aflatoxin B1 in MCF7 Cells

In a direct head-to-head comparison using tissue-matched transformed (MCF7) and non-transformed (MCF10A) breast cells, Austocystin D demonstrated over 1,000-fold greater potency and significantly higher selectivity than its structurally related analog aflatoxin B1 [1]. Aflatoxin B1 exhibited poor potency and minimal selectivity, whereas Austocystin D's activity was highly pronounced and preferential for the cancer cell line, a difference directly linked to its cell-line specific CYP-mediated activation [2].

Cancer Cell Line Panel Selective Cytotoxicity Breast Cancer

Unique Cytotoxicity Pattern: Austocystin D vs. Doxorubicin and Etoposide

The pattern of cytotoxicity induced by Austocystin D across a panel of cell lines is distinct from that of standard chemotherapeutic agents doxorubicin and etoposide [1]. This difference is not merely due to potency but reflects a divergent mechanism of action. While all three compounds can induce DNA damage, Austocystin D's effect is contingent upon CYP-mediated activation, a step not required by doxorubicin or etoposide [2]. This results in a unique cell-line sensitivity profile that is not correlated with sensitivity to these common agents, confirming its activity is not through the same pathways [3].

Mechanism of Action DNA Damage Drug Resistance

Activity Against MDR1-Overexpressing Cells: 20-Fold Increase in Potency

Unlike most chemotherapeutics, Austocystin D is not a substrate for the multidrug resistance transporter MDR1 (P-glycoprotein). Instead, it exhibits a remarkable 20-fold increase in potency against cell lines that overexpress MDR1, whether due to drug selection or transfection [1]. This property is unique and not shared by many standard agents, which are often actively pumped out of cells by this transporter [2]. This differential activity is a key reason why Austocystin D was identified as a lead compound for overcoming chemoresistance [3].

Multidrug Resistance MDR1 P-glycoprotein

Enhanced In Vivo Antitumor Efficacy via Liposomal Formulation

The therapeutic index of Austocystin D can be significantly improved through formulation. A study comparing free Austocystin D solution to Austocystin D-loaded liposomes (AD-Ls) in a mouse xenograft model showed that AD-Ls controlled HT-29 colon tumor growth more effectively [1]. This enhanced efficacy was supported by improved pharmacokinetics, including a higher terminal half-life (t½β) and increased mean retention time (MRT) in vivo [2]. Furthermore, AD-Ls demonstrated sustained in vitro drug release over 72 hours [3].

Drug Delivery Pharmacokinetics In Vivo Efficacy

Validated Application Scenarios for Austocystin D in Research and Drug Development


Positive Control for CYP2J2-Mediated Prodrug Activation Studies

Given that CYP2J2 enzymatic activity is required for Austocystin D's cytotoxicity [1], the compound serves as an excellent positive control and mechanistic probe in cellular assays designed to investigate CYP2J2-mediated prodrug activation pathways, particularly in cancer cell lines with elevated CYP2J2 expression.

Tool Compound for Investigating Multidrug Resistance (MDR) Mechanisms

Its unique property of being 20-fold more potent in MDR1-overexpressing cells [2] makes Austocystin D a valuable tool compound for studying multidrug resistance. It can be used in comparative studies to dissect the mechanisms by which cancer cells evade MDR1-mediated drug efflux and to screen for other compounds that bypass this common resistance pathway.

In Vitro Model System for Selective Cytotoxicity Screening

The stark difference in activity between MCF7 cancer cells and MCF10A non-transformed cells (over 1,000-fold difference compared to aflatoxin B1) [3] establishes Austocystin D as a reliable benchmark for selectivity in high-throughput screening assays. It can be used to calibrate and validate screening platforms designed to identify other compounds with a high therapeutic window.

Lead Compound for Formulation and Drug Delivery Research

The demonstrated improvement in in vivo efficacy and pharmacokinetics when formulated as liposomes [4] positions Austocystin D as an ideal lead compound for advanced formulation research. Its inherent properties and the quantifiable benefits of encapsulation make it a strong candidate for studies focused on developing targeted delivery systems for liver or solid tumors.

Technical Documentation Hub

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